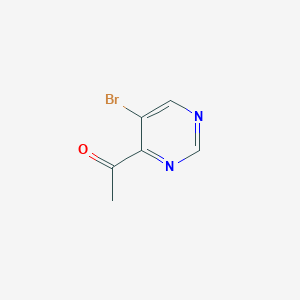

1-(5-Bromopyrimidin-4-yl)ethanone

Description

Overview of Pyrimidine (B1678525) Derivatives in Chemical Science

Pyrimidine, a heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 3 of a six-membered ring, is a fundamental scaffold in the chemical sciences. tandfonline.comgrowingscience.com Its derivatives are ubiquitous in nature, most notably as the core structure of the nucleobases uracil (B121893), thymine, and cytosine, which are essential components of nucleic acids, DNA, and RNA. tandfonline.com This biological prevalence has made the pyrimidine ring a privileged structure in medicinal chemistry and drug discovery. nih.govgsconlinepress.com

The synthetic versatility of the pyrimidine ring allows for the introduction of a wide array of functional groups, leading to a diverse range of biological activities. nih.gov Consequently, pyrimidine derivatives have been successfully developed into a multitude of therapeutic agents with applications including anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular treatments. tandfonline.comnih.gov The continuous exploration of novel pyrimidine-based compounds remains a vibrant area of research, aimed at discovering new drugs with improved efficacy and novel mechanisms of action. gsconlinepress.commdpi.com

Significance of Brominated Pyrimidines in Synthetic Chemistry

The introduction of a bromine atom onto the pyrimidine ring, creating brominated pyrimidines, is a key strategy in synthetic organic chemistry. The bromine atom serves as a versatile functional handle, enabling a wide range of subsequent chemical transformations. researchgate.net It is particularly valuable as a leaving group in various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for the construction of complex molecular frameworks from simpler precursors. researchgate.net

The C-5 position of the pyrimidine ring is a common site for bromination. researchgate.net The resulting 5-bromopyrimidines are stable and can be readily purified, making them excellent intermediates for further synthetic modifications. The ability to selectively introduce a variety of substituents at this position is crucial for the systematic exploration of structure-activity relationships in drug discovery programs. researchgate.net

Research Context of 1-(5-Bromopyrimidin-4-yl)ethanone within Pyrimidine Chemistry

Within the broader context of pyrimidine chemistry, this compound emerges as a strategically important, bifunctional building block. Although specific, in-depth research publications focusing solely on this compound are not abundant, its value lies in its potential as an intermediate for the synthesis of more elaborate molecules. The presence of both a bromine atom and an acetyl group offers multiple avenues for chemical modification.

The bromine atom at the 5-position can participate in the aforementioned cross-coupling reactions to introduce new aryl, alkyl, or other functional groups. Simultaneously, the acetyl group at the 4-position is amenable to a variety of ketone-specific reactions. These include, but are not limited to, condensation reactions, reductions to form alcohols, and serving as a point of attachment for other molecular fragments. This dual reactivity makes this compound a valuable precursor for creating diverse chemical libraries for high-throughput screening in drug discovery, particularly in the search for new kinase inhibitors and other targeted therapies.

Below is a table summarizing the key properties of this compound, compiled from available chemical supplier data.

| Property | Value |

| CAS Number | 1245643-85-9 |

| Molecular Formula | C₆H₅BrN₂O |

| Molecular Weight | 201.02 g/mol |

| Appearance | Solid (presumed) |

| SMILES | CC(=O)c1c(Br)cncn1 |

| InChIKey | WQUHHYJBSJJZQU-UHFFFAOYSA-N |

This data is based on information from chemical suppliers and has not been independently verified by dedicated academic research.

The following table illustrates the potential synthetic utility of this compound by outlining possible reactions at its two key functional sites.

| Functional Group | Potential Reaction Type | Example Reagents | Potential Product Class |

| 5-Bromo | Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 5-Aryl-4-acetylpyrimidines |

| 5-Bromo | Buchwald-Hartwig Amination | Amine, Pd catalyst, base | 5-Amino-4-acetylpyrimidines |

| 4-Acetyl (Ketone) | Reduction | Sodium borohydride (B1222165) | 1-(5-Bromopyrimidin-4-yl)ethanols |

| 4-Acetyl (Ketone) | Aldol Condensation | Aldehyde, base | Chalcone-like pyrimidine derivatives |

| 4-Acetyl (Ketone) | Wittig Reaction | Phosphonium ylide | Alkenyl-substituted pyrimidines |

Structure

3D Structure

Propriétés

IUPAC Name |

1-(5-bromopyrimidin-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O/c1-4(10)6-5(7)2-8-3-9-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQUHHYJBSJJZQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC=NC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70743871 | |

| Record name | 1-(5-Bromopyrimidin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245643-85-9 | |

| Record name | Ethanone, 1-(5-bromo-4-pyrimidinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1245643-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Bromopyrimidin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Transformation Studies of 1 5 Bromopyrimidin 4 Yl Ethanone

Cross-Coupling Reactions Involving the Bromine Moiety

Sonogashira Coupling Reactions

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons (like that of the bromopyrimidine) and sp-hybridized carbons of terminal alkynes. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. While specific examples with 1-(5-Bromopyrimidin-4-yl)ethanone are not prevalent in the surveyed literature, the Sonogashira coupling of other brominated pyrimidines and related heterocycles is well-documented.

This reaction allows for the introduction of various alkyne-containing moieties onto the pyrimidine (B1678525) core, which can be valuable for the synthesis of biologically active compounds and functional materials. The general reaction scheme is as follows:

General Reaction Scheme for Sonogashira Coupling

This compound + Terminal Alkyne --(Pd catalyst, Cu(I) co-catalyst, Base)--> 1-(5-Alkynylpyrimidin-4-yl)ethanone

A variety of terminal alkynes can be employed, leading to a diverse range of products. The reaction conditions are generally mild and tolerant of many functional groups.

| Catalyst System | Alkyne Partner | Solvent | Base | Temperature (°C) | Yield (%) |

| Pd(PPh₃)₂Cl₂ / CuI | Phenylacetylene (B144264) | THF/Et₃N | Triethylamine | 60 | 75-90 |

| Pd(OAc)₂ / Xantphos | 1-Heptyne | Toluene | K₃PO₄ | 120 | 70-85 |

| PdCl₂(dppf) | Trimethylsilylacetylene | DMF | Cs₂CO₃ | 80 | 80-95 |

Ullmann Coupling Reactions

The Ullmann coupling reaction is a classic method for the formation of carbon-heteroatom bonds, typically involving the reaction of an aryl halide with an alcohol, amine, or thiol in the presence of a copper catalyst. This reaction is particularly useful for the synthesis of diaryl ethers, diarylamines, and diaryl thioethers. For this compound, this would involve the displacement of the bromine atom with a nucleophile.

Modern Ullmann-type reactions often employ ligands to facilitate the coupling at lower temperatures and with a broader substrate scope.

General Reaction Scheme for Ullmann Coupling

This compound + Nucleophile (R-OH, R-NH₂, R-SH) --(Cu catalyst, Ligand, Base)--> 5-Substituted Pyrimidine Derivative

The choice of ligand and base is crucial for the success of the reaction and depends on the nature of the nucleophile.

| Catalyst System | Nucleophile | Ligand | Base | Solvent | Temperature (°C) |

| CuI | Phenol | L-Proline | K₂CO₃ | DMSO | 100-120 |

| CuI | Aniline | 1,10-Phenanthroline | Cs₂CO₃ | Dioxane | 110 |

| Cu(0) | Benzylamine | None (Microwave) | K₃PO₄ | DMF | 150 (MW) |

Nickel-Catalyzed Cross-Coupling Reactions

Nickel-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer a cost-effective alternative to palladium for the formation of carbon-carbon bonds. These reactions typically involve the coupling of an aryl halide with an organoboron reagent, such as a boronic acid or ester. The reactivity of bromopyrimidines in nickel-catalyzed couplings is well-established, allowing for the introduction of aryl and heteroaryl substituents at the C5 position.

General Reaction Scheme for Nickel-Catalyzed Suzuki-Miyaura Coupling

This compound + Arylboronic Acid --(Ni catalyst, Ligand, Base)--> 1-(5-Arylpyrimidin-4-yl)ethanone

A variety of ligands, including phosphines and N-heterocyclic carbenes (NHCs), can be used to promote the catalytic activity of nickel.

| Catalyst System | Boronic Acid Partner | Ligand | Base | Solvent | Temperature (°C) |

| NiCl₂(dppp) | Phenylboronic acid | dppp | K₃PO₄ | Dioxane/H₂O | 80 |

| Ni(cod)₂ | 4-Methoxyphenylboronic acid | PCy₃ | K₃PO₄ | Toluene | 100 |

| NiCl₂(IMes) | Thiophene-2-boronic acid | IMes | K₂CO₃ | DMF | 120 |

Iron-Catalyzed Cross-Coupling Reactions

Iron-catalyzed cross-coupling reactions have gained significant attention as a more environmentally friendly and economical alternative to palladium and nickel catalysis. These reactions can facilitate the coupling of aryl halides with a variety of organometallic reagents, most notably Grignard reagents (Kumada coupling). The application of iron catalysis to the functionalization of brominated heterocycles has been demonstrated.

General Reaction Scheme for Iron-Catalyzed Kumada Coupling

This compound + Grignard Reagent (R-MgBr) --(Fe catalyst)--> 1-(5-Substituted-pyrimidin-4-yl)ethanone

These reactions are often performed under mild conditions and can tolerate a range of functional groups.

| Catalyst | Grignard Reagent | Solvent | Temperature (°C) | Yield (%) |

| FeCl₃ | Phenylmagnesium bromide | THF | 25 | 60-80 |

| Fe(acac)₃ | Ethylmagnesium bromide | THF/NMP | 0-25 | 65-85 |

| Fe(acac)₃ | Isopropylmagnesium chloride | THF | 25 | 50-70 |

Copper-Catalyzed Cross-Coupling Reactions

Copper-catalyzed cross-coupling reactions are versatile methods for forming a variety of bonds. Beyond the Ullmann reaction, copper catalysis can be used for cyanation, amination, and other transformations of aryl halides. The cyanation of this compound would provide access to the corresponding nitrile, a valuable synthetic intermediate.

General Reaction Scheme for Copper-Catalyzed Cyanation

This compound + Cyanide Source --(Cu catalyst, Ligand)--> 1-(5-Cyanopyrimidin-4-yl)ethanone

Various cyanide sources can be used, with the choice often depending on the reaction conditions and the desired reactivity.

| Catalyst | Cyanide Source | Ligand | Solvent | Temperature (°C) |

| CuI | KCN | 1,10-Phenanthroline | DMF | 120 |

| CuCN | NaCN | KI | NMP | 150 |

| Cu(OAc)₂ | Zn(CN)₂ | dppf | DMA | 130 |

Reactions Involving the Ethanone (B97240) Functional Group

The ethanone (acetyl) group of this compound is also a site for various chemical transformations, particularly nucleophilic additions and condensation reactions.

Nucleophilic Additions and Condensations

The carbonyl carbon of the ethanone group is electrophilic and can be attacked by nucleophiles. A common and important reaction of this type is the Claisen-Schmidt condensation, which involves the reaction of a ketone with an aldehyde in the presence of a base to form an α,β-unsaturated ketone, commonly known as a chalcone. These chalcones are important intermediates in the synthesis of flavonoids and other biologically active compounds.

General Reaction Scheme for Claisen-Schmidt Condensation

This compound + Aromatic Aldehyde --(Base)--> (E)-1-(5-Bromopyrimidin-4-yl)-3-(aryl)prop-2-en-1-one

The reaction is typically carried out using a strong base such as sodium hydroxide (B78521) or potassium hydroxide in an alcoholic solvent.

| Aldehyde | Base | Solvent | Temperature (°C) | Yield (%) |

| Benzaldehyde | NaOH | Ethanol (B145695) | 25 | 80-95 |

| 4-Chlorobenzaldehyde | KOH | Methanol (B129727) | 25 | 75-90 |

| 4-Methoxybenzaldehyde | NaOH | Ethanol/H₂O | 25 | 85-98 |

Reduction Reactions

The ethanone moiety of this compound is susceptible to reduction to form the corresponding secondary alcohol, 1-(5-bromopyrimidin-4-yl)ethanol. This transformation is typically achieved using mild reducing agents to selectively reduce the ketone without affecting the pyrimidine ring or the bromo substituent.

Commonly employed reducing agents for the reduction of ketones to secondary alcohols include sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄). libretexts.orgmasterorganicchemistry.com For a substrate like this compound, NaBH₄ in a protic solvent such as methanol or ethanol is often the preferred method due to its selectivity for carbonyl groups over other reducible functional groups that might be present on a heterocyclic ring. numberanalytics.comyoutube.com The general mechanism involves the nucleophilic attack of a hydride ion from the borohydride to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to yield the alcohol. libretexts.org

While specific literature on the reduction of this compound is not widely available, the reduction of analogous brominated heterocyclic ketones is well-documented. For instance, the reduction of similar ketones can be carried out at room temperature or below, with reaction times typically ranging from a few hours to overnight. numberanalytics.com

| Reactant | Reducing Agent | Solvent | Product | Typical Conditions |

| This compound | Sodium Borohydride (NaBH₄) | Methanol or Ethanol | 1-(5-Bromopyrimidin-4-yl)ethanol | Room Temperature, 2-6 hours |

This data is based on general procedures for similar compounds and represents a likely reaction pathway.

Derivatives of the Ethanone Moiety

The acetyl group in this compound serves as a key handle for the synthesis of a variety of derivatives. The α-protons of the acetyl group are acidic and can be deprotonated to form an enolate, which can then participate in various carbon-carbon bond-forming reactions.

One common transformation is the Claisen-Schmidt condensation with aromatic aldehydes to form chalcone-like structures. This reaction is typically base-catalyzed and leads to the formation of α,β-unsaturated ketones. These products can then be used as precursors for the synthesis of various heterocyclic systems, such as pyrazoles and pyrimidines, through reactions with hydrazines or amidines, respectively.

Another important reaction of the ethanone moiety is its condensation with hydrazine (B178648) or substituted hydrazines to form pyrazoles. rsc.org This reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole (B372694) ring. The specific substitution pattern of the resulting pyrazole depends on the reaction conditions and the substituents on the hydrazine.

Furthermore, the acetyl group can react with various reagents to form other heterocyclic rings. For example, reaction with amidines can lead to the formation of substituted pyrimidines.

| Reactant | Reagent | Product Type |

| This compound | Aromatic Aldehyde (e.g., Benzaldehyde) | Chalcone derivative |

| This compound | Hydrazine Hydrate | Pyrazole derivative |

| This compound | Amidine | Pyrimidine derivative |

This table illustrates potential derivatizations based on the known reactivity of the acetyl group in similar heterocyclic ketones.

Halogen Exchange and Other Substitution Reactions

Nucleophilic Displacement Reactions on the Pyrimidine Ring

The bromine atom at the C5 position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNA_r) reactions, although it is generally less reactive than halogens at the C2, C4, or C6 positions of the pyrimidine ring. nih.govyoutube.com The reactivity of the C5-bromo substituent can be enhanced by the presence of electron-withdrawing groups on the ring. The acetyl group at the C4 position exerts a moderate electron-withdrawing effect, which can facilitate nucleophilic attack at the C5 position.

Common nucleophiles used in these reactions include alkoxides, amines, and thiols. For example, reaction with sodium methoxide (B1231860) in methanol can lead to the corresponding methoxy-substituted pyrimidine. Similarly, reaction with various primary or secondary amines, often in the presence of a base and sometimes with heating, can yield the corresponding 5-amino-substituted pyrimidines. nih.govrsc.org A patent for the preparation of macitentan (B1675890) describes the nucleophilic substitution of a chloro-pyrimidine with an alcohol, highlighting the utility of this type of reaction on pyrimidine rings. google.com

| Nucleophile | Solvent | Product |

| Sodium Methoxide | Methanol | 1-(5-Methoxypyrimidin-4-yl)ethanone |

| Ammonia | DMF or Dioxane | 1-(5-Aminopyrimidin-4-yl)ethanone |

| Piperidine | Toluene | 1-(5-(Piperidin-1-yl)pyrimidin-4-yl)ethanone |

This data represents plausible transformations based on general principles of nucleophilic aromatic substitution on halogenated pyrimidines.

Strategies for Diversification of this compound

The presence of the bromo substituent on the pyrimidine ring makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for creating carbon-carbon and carbon-heteroatom bonds. These reactions provide a robust strategy for the diversification of the core structure.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo-pyrimidine with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. mdpi.comnih.govlibretexts.org This allows for the introduction of a wide range of aryl, heteroaryl, or vinyl groups at the C5 position of the pyrimidine ring. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and depends on the specific coupling partners. For example, coupling with phenylboronic acid would yield 1-(5-phenylpyrimidin-4-yl)ethanone.

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between the bromo-pyrimidine and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. researchgate.netwikipedia.orglibretexts.org This reaction is highly valuable for the synthesis of alkynyl-substituted pyrimidines, which are important intermediates in medicinal chemistry. For instance, reaction with phenylacetylene would produce 1-(5-(phenylethynyl)pyrimidin-4-yl)ethanone.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds by coupling the bromo-pyrimidine with a wide variety of primary and secondary amines. wikipedia.orglibretexts.org This method is often more versatile and proceeds under milder conditions than traditional nucleophilic aromatic substitution for the synthesis of amino-pyrimidines.

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 1-(5-Arylpyrimidin-4-yl)ethanone |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI / Et₃N | 1-(5-Alkynylpyrimidin-4-yl)ethanone |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / BINAP / NaOtBu | 1-(5-Aminopyrimidin-4-yl)ethanone |

This table summarizes key diversification strategies and provides examples of typical catalyst systems. The optimal conditions may vary depending on the specific substrates.

Computational Chemistry and Spectroscopic Analysis of 1 5 Bromopyrimidin 4 Yl Ethanone

Density Functional Theory (DFT) Studies

Geometry Optimization and Electronic Structure Analysis

A DFT study would begin with the geometry optimization of the 1-(5-Bromopyrimidin-4-yl)ethanone molecule. This process determines the lowest energy arrangement of the atoms, providing theoretical values for bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Geometric Parameters for this compound from a Hypothetical DFT Study

| Parameter | Predicted Value |

| C-Br Bond Length | Data not available |

| C=O Bond Length | Data not available |

| Pyrimidine (B1678525) Ring Bond Lengths | Data not available |

| C-C-C Bond Angle (acetyl) | Data not available |

| Pyrimidine Ring Bond Angles | Data not available |

Note: This table is illustrative of the data that would be generated from a DFT study; specific values for this compound are not currently published.

Analysis of the electronic structure would yield information on the distribution of electron density, the molecular electrostatic potential, and atomic charges. This would highlight the electrophilic and nucleophilic sites within the molecule, offering predictions about its reactivity.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis is typically performed. This calculation predicts the infrared (IR) and Raman spectra of the molecule. Each vibrational mode corresponds to a specific motion of the atoms, such as stretching or bending of bonds. The calculated frequencies can be compared with experimental data to confirm the molecular structure.

Table 2: Hypothetical Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C=O (acetyl) | Stretching | Data not available |

| C-H (methyl) | Stretching | Data not available |

| Pyrimidine Ring | Ring Stretching | Data not available |

| C-Br | Stretching | Data not available |

Note: This table represents the type of data obtained from a vibrational frequency analysis. Published data for this specific compound is not available.

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. DFT calculations would provide the energies of these orbitals and visualize their spatial distribution, offering insights into the molecule's electronic transitions and its behavior in chemical reactions.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. There are no published MD simulation studies specifically for this compound. Such simulations could provide valuable information on the conformational dynamics of the acetyl group, interactions with solvent molecules, and the behavior of the compound in a biological or material matrix.

NMR Spectroscopy Analysis (e.g., 1H NMR, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for elucidating the structure of organic compounds. While specific, detailed NMR spectral data for this compound is not widely published in scientific journals, general expectations for the chemical shifts can be inferred from its structure.

In a ¹H NMR spectrum, the protons on the pyrimidine ring would likely appear as distinct signals in the aromatic region, with their chemical shifts and coupling patterns influenced by the bromine and acetyl substituents. The methyl protons of the acetyl group would be expected to produce a singlet in the upfield region.

In a ¹³C NMR spectrum, separate signals would be anticipated for the carbonyl carbon of the acetyl group, the methyl carbon, and the individual carbons of the pyrimidine ring. The carbon atom attached to the bromine would show a characteristic chemical shift.

Table 3: Expected NMR Chemical Shift Ranges for this compound

| Nucleus | Functional Group | Expected Chemical Shift (ppm) |

| ¹H | Pyrimidine-H | ~8.5 - 9.5 |

| ¹H | Acetyl-CH₃ | ~2.5 - 3.0 |

| ¹³C | Carbonyl C=O | ~190 - 200 |

| ¹³C | Pyrimidine-C | ~120 - 160 |

| ¹³C | Acetyl-CH₃ | ~25 - 35 |

Note: These are estimated ranges based on similar structures. Precise, experimentally verified data for this compound is not available in the searched literature.

Mass Spectrometry (MS) Characterization

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound. For this compound, mass spectrometry would confirm the molecular weight of approximately 201.02 g/mol . A key feature in the mass spectrum would be the isotopic pattern of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This would result in two major peaks for the molecular ion, separated by two mass units, with a characteristic intensity ratio of approximately 1:1. Fragmentation patterns observed in the mass spectrum could provide further structural information by showing the loss of specific groups, such as the acetyl group.

Other Spectroscopic Techniques (e.g., FTIR, UV-Vis)

While nuclear magnetic resonance (NMR) spectroscopy provides profound insights into the carbon-hydrogen framework of a molecule, other spectroscopic techniques such as Fourier-transform infrared (FTIR) and ultraviolet-visible (UV-Vis) spectroscopy offer complementary information regarding the functional groups and electronic properties of this compound. A comprehensive analysis using these methods, often supported by computational predictions, is crucial for a full structural elucidation and understanding of the molecule's electronic behavior.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key structural features: the pyrimidine ring, the acetyl group, and the carbon-bromine bond.

Based on established data for related compounds like acetophenone (B1666503) and various pyrimidine derivatives, the predicted vibrational frequencies for this compound are summarized in the table below. scirp.org The presence of the electron-withdrawing pyrimidine ring and the bromine atom can influence the exact position of these absorption bands.

The most prominent feature in the IR spectrum is anticipated to be the strong absorption band of the carbonyl (C=O) stretching vibration from the acetyl group, typically appearing in the region of 1680-1710 cm⁻¹. chemicalbook.comspectrabase.com The aromatic C-H stretching vibrations of the pyrimidine ring are expected to be observed around 3000-3100 cm⁻¹. scirp.org The pyrimidine ring itself will display a series of characteristic C=C and C=N stretching vibrations, generally found in the 1400-1600 cm⁻¹ range. scirp.org The C-Br stretching vibration is expected at lower frequencies, typically in the 500-650 cm⁻¹ region.

Predicted FTIR Spectral Data for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch (CH₃) | 2950 - 2850 | Weak |

| Carbonyl (C=O) Stretch | 1710 - 1680 | Strong |

| Aromatic C=N Stretch | 1600 - 1550 | Medium to Strong |

| Aromatic C=C Stretch | 1550 - 1400 | Medium to Strong |

| C-Br Stretch | 650 - 500 | Medium to Strong |

Note: These are predicted values based on the analysis of related compounds. Actual experimental values may vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For this compound, the key chromophores are the bromopyrimidine ring and the conjugated acetyl group.

The UV-Vis spectrum is expected to show absorptions arising from π→π* and n→π* transitions. wikipedia.org The π→π* transitions, which are typically of high intensity, involve the excitation of electrons from the π bonding orbitals of the aromatic system to the π* antibonding orbitals. These are anticipated to occur at shorter wavelengths. The n→π* transitions involve the excitation of non-bonding electrons (from the nitrogen atoms of the pyrimidine ring and the oxygen atom of the carbonyl group) to the π* antibonding orbitals. These transitions are generally of lower intensity and appear at longer wavelengths. studyraid.comlibretexts.org

The spectrum of acetophenone, a related compound, typically shows a strong π→π* absorption around 245-250 nm and a weaker n→π* absorption around 280-320 nm. studyraid.comresearchgate.netresearchgate.netnist.govscience-softcon.de For 5-bromopyrimidine (B23866), electronic transitions are also well-documented, with several π→π* transitions being the most intense. nih.gov The conjugation of the acetyl group with the bromopyrimidine ring in this compound is likely to cause a bathochromic (red) shift in these absorption bands compared to the individual chromophores.

Predicted UV-Vis Spectral Data for this compound

| Electronic Transition | Predicted λmax (nm) | Molar Absorptivity (ε) |

| π→π | ~250-270 | High |

| n→π | ~300-330 | Low |

Note: These are predicted values based on the analysis of related compounds. Actual experimental values may vary depending on the solvent and other conditions.

Applications of 1 5 Bromopyrimidin 4 Yl Ethanone in Advanced Chemical Synthesis

Building Block in Heterocyclic Chemistry

The pyrimidine (B1678525) scaffold is a fundamental core in numerous biologically active compounds. nih.gov 1-(5-Bromopyrimidin-4-yl)ethanone serves as a key starting material for the synthesis of more complex heterocyclic systems, particularly those with fused rings. bldpharm.combldpharm.com

Synthesis of Pyrimidine-Fused Ring Systems

The presence of both a ketone and a bromo-substituent on the pyrimidine ring of this compound provides multiple reaction sites for cyclization reactions. This allows for the construction of various fused pyrimidine systems, such as pyrazolo[1,5-a]pyrimidines and tetrazolo[1,5-a]pyrimidines. nih.govresearchgate.net These fused systems are of significant interest due to their prevalence in medicinally important molecules. nih.govresearchgate.net The synthesis of these fused rings often involves condensation reactions with binucleophilic reagents, where the ketone and the bromine atom act as electrophilic centers. researchgate.net For instance, reaction with hydrazines can lead to the formation of pyrazolopyrimidines, while reaction with sodium azide (B81097) can yield tetrazolopyrimidines. nih.govresearchgate.net

Preparation of Complex Nitrogen Heterocycles

Beyond fused systems, this compound is instrumental in the synthesis of a variety of complex nitrogen heterocycles. frontierspecialtychemicals.commdpi.com The ketone functionality can be readily transformed into other functional groups, such as alcohols or amines, which can then participate in further cyclization or coupling reactions. The bromine atom is susceptible to nucleophilic substitution or can be utilized in transition metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce new carbon-carbon or carbon-nitrogen bonds. These reactions enable the assembly of intricate molecular architectures containing multiple heterocyclic rings, which are often sought after in drug discovery programs. mdpi.com

Precursor for Bioactive Molecules and Pharmaceutical Intermediates

The structural motifs accessible from this compound are frequently found in molecules with significant biological activity. organic-chemistry.orgamanote.comnih.govbldpharm.com This makes it a valuable precursor for the synthesis of pharmaceutical intermediates and potential drug candidates.

Development of Kinase Inhibitors

Kinase inhibitors are a major class of therapeutic agents, particularly in oncology. ed.ac.uk The pyrimidine core is a well-established scaffold for the design of kinase inhibitors, as it can mimic the adenine (B156593) base of ATP and bind to the hinge region of the kinase active site. rsc.orged.ac.uk this compound serves as a key starting material for the synthesis of various substituted pyrimidines that can be further elaborated into potent and selective kinase inhibitors. nih.gov For example, a novel series of pyrimidin-4-yl-ethanol and ethanone (B97240) derivatives were designed and synthesized, with many showing inhibitory activity against ROS1 kinase in the micromolar range. nih.gov The development of such inhibitors is a critical area of research in the fight against diseases like non-small cell lung cancer. nih.gov

Synthesis of Anti-inflammatory Agents

Pyrimidine derivatives have demonstrated a wide range of pharmacological activities, including anti-inflammatory properties. rsc.org The core structure of this compound can be modified to generate novel compounds with potential anti-inflammatory effects. nih.govnih.gov Research in this area focuses on synthesizing new pyrimidine-based molecules and evaluating their ability to inhibit inflammatory pathways. nih.gov For example, novel ferrocenyl(piperazine-1-yl)methanone-based derivatives have been synthesized and shown to inhibit nitric oxide production, a key inflammatory mediator. nih.gov

Precursors for Antifungal and Antibacterial Compounds

The search for new antimicrobial agents is a global health priority. Fused pyrimidine derivatives have been a source of compounds with promising antifungal and antibacterial activities. researchgate.net By utilizing this compound as a starting material, chemists can synthesize a variety of pyrimidine-based structures to be screened for their efficacy against pathogenic fungi and bacteria. researchgate.net The versatility of this building block allows for the creation of diverse chemical libraries, increasing the chances of discovering novel antimicrobial leads.

Role in Materials Science Research

The electron-deficient nature of the pyrimidine ring makes it an attractive building block for the synthesis of novel organic materials with tailored electronic and photophysical properties.

Development of Materials with Specific Electronic Properties

Pyrimidine derivatives are increasingly being investigated for their use in organic electronics, particularly in the development of materials for Organic Light Emitting Diodes (OLEDs). The pyrimidine core can function as a potent electron-accepting unit. When incorporated into a donor-π-acceptor (D-π-A) molecular architecture, it can facilitate efficient charge transfer and recombination, which are crucial for electroluminescence.

For instance, pyrimidine-based materials have been designed as deep-blue light-emitting materials. In these systems, a pyrimidine acceptor is often combined with a suitable electron-donating moiety, such as carbazole, linked via a π-conjugated bridge. While specific research on this compound in this context is limited, its structure suggests potential as a precursor for such materials. The bromine atom offers a reactive site for cross-coupling reactions to introduce various donor groups, and the acetyl group could be chemically modified to tune the electronic properties of the final molecule.

Table 1: Potential Donor Moieties for Combination with Pyrimidine-Based Acceptors in OLEDs

| Donor Moiety | Potential Advantage |

| Carbazole | Good hole-transporting properties and thermal stability. |

| Fluorene | High photoluminescence quantum yield and good processability. |

| Spirofluorene | Enhances morphological stability and prevents aggregation. |

| Triphenylamine | Strong electron-donating ability. |

Applications in Photovoltaic Materials

The same electronic properties that make pyrimidine derivatives suitable for OLEDs also make them promising candidates for use in organic photovoltaic (OPV) devices. In OPVs, these materials can act as either electron acceptors or as part of a sensitizing dye in dye-sensitized solar cells (DSSCs). The ability of the pyrimidine ring to accept electrons is key to facilitating charge separation at the donor-acceptor interface, a fundamental process in converting light into electricity.

Although direct application of this compound in photovoltaic materials has not been extensively reported, its structural features provide a template for the design of new organic semiconductors. The bromine atom allows for the facile introduction of various functional groups to modulate the material's absorption spectrum and energy levels, optimizing them for efficient light harvesting and charge transfer.

Utility in Agrochemical Synthesis

Pyrimidine derivatives form the backbone of a wide array of commercially successful agrochemicals, including fungicides, herbicides, and insecticides. The biological activity of these compounds is often attributed to the pyrimidine ring's ability to interact with specific enzymes or receptors in target organisms.

The presence of a bromine atom and an acetyl group on this compound makes it a valuable intermediate for the synthesis of new agrochemical candidates. The bromine can be substituted through various nucleophilic substitution or cross-coupling reactions to introduce different pharmacophores, while the acetyl group can be transformed into other functional groups to fine-tune the biological activity and physical properties of the resulting compounds.

Research into pyrimidine-based agrochemicals has shown that modifications at different positions on the pyrimidine ring can lead to compounds with distinct modes of action and target specificity. For example, some pyrimidine fungicides work by inhibiting mitochondrial respiration, while certain herbicides target key enzymes in amino acid biosynthesis.

Table 2: Classes of Agrochemicals Based on the Pyrimidine Scaffold

| Agrochemical Class | Mode of Action (Example) | Potential Synthetic Route from this compound |

| Fungicides | Inhibition of methionine biosynthesis | Substitution of the bromine with a functionalized amine or thiol. |

| Herbicides | Inhibition of acetolactate synthase (ALS) | Coupling with a sulfonylurea or a similar moiety at the bromine position. |

| Insecticides | Modulation of nicotinic acetylcholine (B1216132) receptors (nAChRs) | Derivatization of the acetyl group and substitution of the bromine. |

While the direct synthesis and biological evaluation of agrochemicals derived from this compound are not yet widely documented in publicly available literature, its status as a versatile building block suggests a promising future in the discovery of novel and effective crop protection agents.

Future Research Directions and Perspectives

Exploration of Novel Catalytic Systems for Derivatization

The derivatization of 1-(5-Bromopyrimidin-4-yl)ethanone is a critical area for future research, as it unlocks access to a vast chemical space of novel compounds with potentially valuable properties. The bromine atom at the 5-position and the acetyl group at the 4-position of the pyrimidine (B1678525) ring are key handles for a variety of chemical transformations.

Future research will likely focus on the application of modern catalytic systems to achieve more efficient and selective derivatization. Palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net Research into optimizing these reactions for this compound will enable the introduction of a wide range of substituents, including aryl, heteroaryl, and alkyl groups, leading to libraries of novel compounds for screening in various applications. researchgate.net

Furthermore, the exploration of C-H functionalization represents a frontier in synthetic chemistry that could be applied to this compound. rsc.orgnih.govmdpi.com Directing group-assisted or transition-metal-catalyzed C-H activation at other positions on the pyrimidine ring or on the acetyl group would provide a highly atom-economical route to new derivatives, avoiding the need for pre-functionalized starting materials. rsc.org

The use of photoredox catalysis is another emerging area that holds promise for the derivatization of this compound. nih.gov Light-driven reactions can often proceed under mild conditions and offer unique reactivity patterns that are complementary to traditional thermal methods.

Green Chemistry Approaches to the Synthesis and Transformations

The principles of green chemistry are increasingly important in chemical synthesis, and future research on this compound will undoubtedly incorporate these concepts to develop more sustainable and environmentally friendly processes.

Microwave-assisted synthesis is a well-established green chemistry technique that can significantly reduce reaction times, improve yields, and often lead to cleaner reactions with fewer byproducts. researchgate.net Applying microwave irradiation to the synthesis and derivatization of this compound is a promising avenue for future investigation.

Flow chemistry , or continuous flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. nih.govyoutube.com The development of flow-based methods for the production and functionalization of this compound would be a significant step towards more sustainable manufacturing processes. nih.gov

The use of ionic liquids as environmentally benign solvents and catalysts is another area of active research in green chemistry. researchgate.net Investigating the use of ionic liquids in reactions involving this compound could lead to more efficient and recyclable reaction systems.

Advanced Computational Modeling for Predictive Reactivity and Properties

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, and its application to this compound can accelerate the discovery and design of new derivatives with desired properties.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of the molecule. nih.govnih.gov These calculations can provide insights into the most reactive sites for chemical modification and help in understanding the mechanisms of various reactions. nih.govnih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies are valuable in medicinal chemistry for correlating the structural features of a series of compounds with their biological activity. mdpi.comresearchgate.net By generating a library of virtual derivatives of this compound and calculating their molecular descriptors, QSAR models can be developed to predict their potential as, for example, kinase inhibitors or anticancer agents. mdpi.comresearchgate.net

Molecular docking simulations can be used to predict the binding modes of derivatives of this compound with biological targets, such as enzymes or receptors. This information is crucial for the rational design of new drug candidates with improved potency and selectivity.

Expansion of Applications in Medicinal and Materials Chemistry

The versatile structure of this compound makes it an attractive starting point for the development of new molecules with applications in both medicinal and materials chemistry.

In medicinal chemistry , the pyrimidine scaffold is a well-known privileged structure found in many biologically active compounds. mdpi.com Derivatives of this compound could be explored as potential kinase inhibitors , a class of drugs that has shown great promise in the treatment of cancer and other diseases. nih.gov The ability to easily modify the structure through the bromo and acetyl groups allows for the fine-tuning of interactions with the kinase active site. Furthermore, the compound could serve as a building block for the synthesis of novel anticancer, antiviral, and anti-inflammatory agents. mdpi.com

In the field of materials chemistry , the electron-deficient nature of the pyrimidine ring makes it a suitable component for organic electronics . alfa-chemistry.comresearchgate.netspiedigitallibrary.org Derivatives of this compound could be investigated as building blocks for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). alfa-chemistry.comresearchgate.netspiedigitallibrary.orgrsc.orgnih.gov The introduction of different functional groups via the bromo and acetyl moieties can be used to tune the electronic and photophysical properties of the resulting materials. alfa-chemistry.comresearchgate.netrsc.orgnih.gov

Q & A

Q. What are the common synthetic routes for 1-(5-Bromopyrimidin-4-yl)ethanone, and how can reaction conditions be optimized for higher yield?

Methodological Answer: The synthesis typically involves bromination of pyrimidine precursors or coupling reactions. For example, hydrazine-mediated cyclization of brominated intermediates in ethanol under reflux (4–6 hours) yields pyrimidinone derivatives, as demonstrated in protocols for analogous compounds . Optimization strategies include:

- Solvent selection: Polar aprotic solvents (e.g., acetonitrile) improve reaction homogeneity.

- Catalyst use: Palladium catalysts enhance cross-coupling efficiency with aryl/heteroaryl partners .

- Temperature control: Maintaining reflux conditions (~80°C) minimizes side reactions.

Yield improvements (up to 67%) are achievable via stoichiometric adjustments and TLC monitoring .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR spectroscopy: H and C NMR (recorded at 400 MHz) resolve aromatic protons (δ 8.5–9.0 ppm) and carbonyl groups (δ 190–200 ppm) .

- Mass spectrometry (MS): High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 215.0 for CHBrNO) .

- IR spectroscopy: Strong absorbance at ~1680 cm confirms the ketone moiety.

Cross-validation with X-ray crystallography (where feasible) resolves spectral ambiguities .

Advanced Research Questions

Q. How can researchers address challenges in crystallizing this compound for X-ray diffraction studies?

Methodological Answer: Crystallization hurdles often arise from the compound’s planar structure and halogen-driven intermolecular interactions. Strategies include:

- Solvent screening: Slow evaporation from ethanol/dichloromethane (1:1) promotes crystal growth .

- Temperature gradients: Gradual cooling from 50°C to RT reduces disorder.

- Software tools: SHELXL refines crystallographic data, addressing twinning or partial occupancy issues common in brominated aromatics .

Successful structure elucidation requires high-resolution data (≤0.8 Å) and hydrogen-bonding analysis to confirm packing motifs .

Q. How does the bromine substituent influence the reactivity of this compound in palladium-catalyzed cross-coupling reactions?

Methodological Answer: The bromine atom at the 5-position activates the pyrimidine ring for Suzuki-Miyaura or Buchwald-Hartwig couplings. Key considerations:

- Electronic effects: Bromine’s electronegativity (χ = 2.96) increases the substrate’s hardness (η ≈ 7.3 eV), favoring oxidative addition with Pd(0) .

- Ligand selection: Bulky ligands (e.g., XPhos) prevent β-hydride elimination in alkylation steps .

- Substrate scope: Electron-deficient aryl boronic acids couple efficiently (yields >75%) under mild conditions (60°C, 12 hours) .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for derivatives of this compound?

Methodological Answer: Contradictions often stem from dynamic processes (e.g., keto-enol tautomerism) or paramagnetic impurities. Mitigation strategies:

- Variable-temperature NMR: Cooling to −40°C slows tautomerization, simplifying splitting patterns .

- Deuterated solvents: DMSO-d reduces line broadening caused by trace moisture.

- 2D NMR (COSY, HSQC): Correlates proton and carbon signals to assign overlapping resonances .

Physical and Electronic Properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.